

# An In-depth Technical Guide to the Physicochemical Characteristics of (4S,7R)-Hexamethylindanopyran

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## Compound of Interest

Compound Name: Hexamethylindanopyran, (4S,7R)-

Cat. No.: B12760529

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This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological interactions of (4S,7R)-Hexamethylindanopyran. The information is intended for researchers, scientists, and professionals involved in drug development and fragrance science.

## Introduction

(4S,7R)-Hexamethylindanopyran is a specific stereoisomer of 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]isochromene (HHCB), a synthetic musk compound widely known by its trade name, Galaxolide.<sup>[1]</sup> First synthesized in 1956, Galaxolide has become a key ingredient in the fragrance industry, valued for its clean, sweet, and musky floral woody scent.<sup>[1]</sup> It is extensively used in perfumes, colognes, detergents, and fabric softeners.<sup>[1][2]</sup>

The biological activity of HHCB, particularly its olfactory properties, is highly dependent on its stereochemistry. The molecule has two chiral centers, leading to four possible stereoisomers. <sup>[1]</sup> Research has shown that the (4S,7R) and (4S,7S) isomers are the most potent in terms of their characteristic musk fragrance, while the corresponding (4R) enantiomers are significantly weaker or even odorless.<sup>[3]</sup> This stereospecificity underscores the importance of understanding the distinct properties of each isomer.

## Physicochemical Properties

The fundamental physicochemical characteristics of (4S,7R)-Hexamethylindanopyran are summarized in the table below. These properties are crucial for its application, formulation, and environmental fate assessment.

Property	Value	Reference
IUPAC Name	(4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene	[4]
Molecular Formula	C <sub>18</sub> H <sub>26</sub> O	[4]
Molecular Weight	258.4 g/mol	[4]
CAS Number	252332-95-9	[4]
Appearance	Highly viscous liquid at room temperature (for the isomeric mixture)	[1]
Melting Point	-20 °C (for the isomeric mixture)	[1]
Boiling Point	~330 °C (estimated, for the isomeric mixture)	[1]
Water Solubility	0.1943 mg/L (for the isomeric mixture)	[5]
Log K <sub>ow</sub>	4.8 (Computed)	[4]
SMILES	<chem>C[C@@H]1COCC2=CC3=C(C=C12)C(=C)C(C)C</chem>	[4]
InChIKey	ONKNPOPIGWHAQC-NEPJUHHUSA-N	[4]

## Experimental Protocols

The characterization and synthesis of (4S,7R)-Hexamethylindanopyran require specific and controlled experimental procedures.

### 3.1. Stereoselective Synthesis

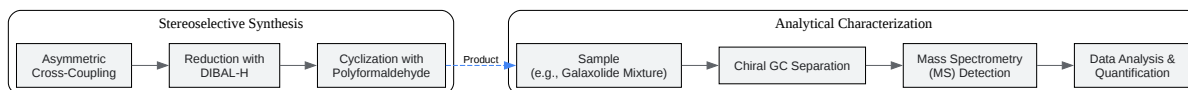
Achieving high stereochemical purity is critical for producing the desired potent fragrance. While specific industrial processes are often proprietary, a general synthetic approach can be outlined.<sup>[3]</sup> A patented method describes the synthesis of (4S, 7RS)-Galaxolide, which involves the following key transformations<sup>[6]</sup>:

- **Asymmetric Cross-Coupling:** An asymmetric Hiyama cross-coupling reaction is used to synthesize (S)-hexamethyl indane acid esters. This step is crucial for establishing the desired stereochemistry at the C4 position.<sup>[6]</sup>
- **Reduction:** The resulting ester is then reduced to (S)-hexamethyl indanol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).<sup>[6]</sup>
- **Cyclization:** The final step involves the reaction of the alcohol with polyformaldehyde in the presence of a catalyst to form the pyran ring, yielding (4S, 7RS)-Hexamethylindanopyran.<sup>[6]</sup>

### 3.2. Analytical Characterization

The identification and quantification of specific stereoisomers like (4S,7R)-Hexamethylindanopyran from a mixture rely on advanced analytical techniques.

- **Chiral Chromatography:** This is the most critical technique for separating and quantifying the different stereoisomers of Hexamethylindanopyran.<sup>[3]</sup> Gas Chromatography (GC) with a chiral stationary phase is commonly employed.
- **Mass Spectrometry (MS):** When coupled with GC (GC-MS), mass spectrometry provides high sensitivity and specificity for detecting and identifying the compound, even at trace levels in complex environmental samples.<sup>[3]</sup>
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by analyzing the spatial proximity of different protons.<sup>[2]</sup>



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*Workflow for Synthesis and Analysis.*

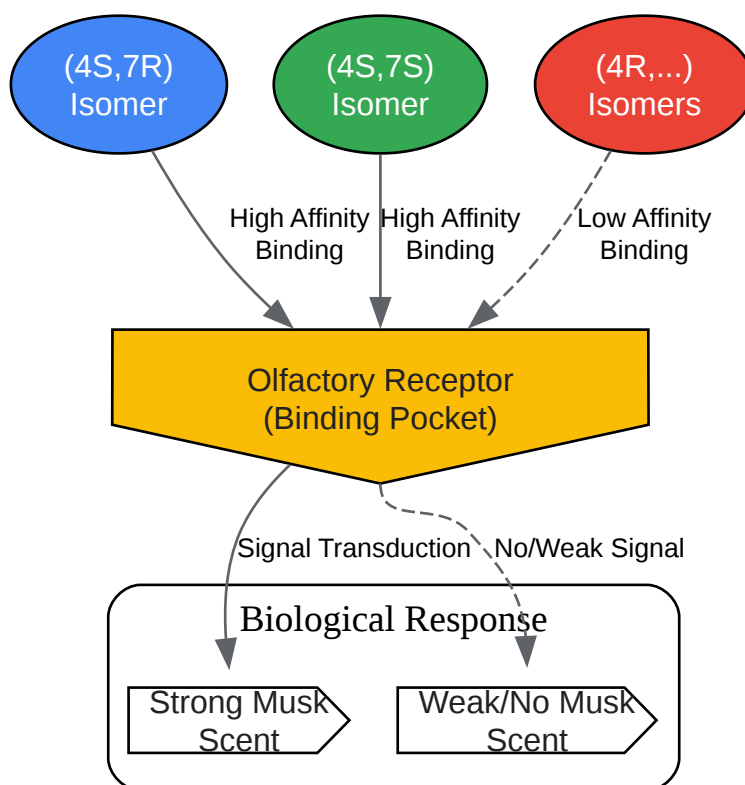
## Biological Activity and Signaling Pathway

The primary biological effect of (4S,7R)-Hexamethylindanopyran is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of a musk scent.<sup>[2]</sup>

### 4.1. Structure-Activity Relationship (SAR)

SAR studies are essential for understanding how a molecule's chemical structure influences its biological activity.<sup>[3]</sup> For Hexamethylindanopyran, the key determinants of its musk odor are:

- **Stereochemistry:** The (4S) configuration is critical for potent musk odor. The spatial arrangement of the methyl groups at the C4 and C7 positions dictates how well the molecule fits into the binding pocket of the olfactory receptor.<sup>[3]</sup>
- **Molecular Shape:** The rigid, polycyclic indanopyran core structure is believed to enhance its binding affinity to the specific olfactory receptors responsible for the musk scent.<sup>[3]</sup>



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#### *Structure-Activity Relationship for HHCB Isomers.*

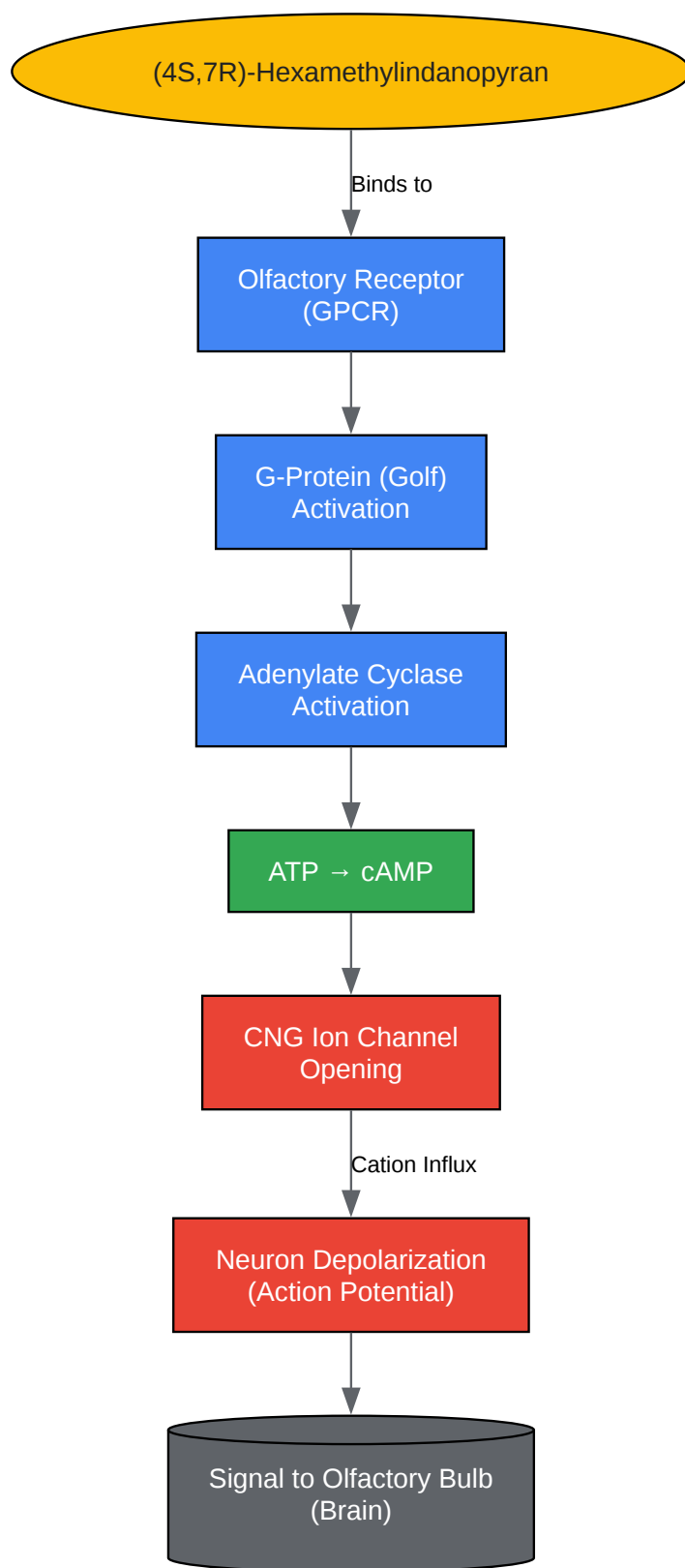
### 4.2. Olfactory Signaling Pathway

The binding of an odorant molecule like (4S,7R)-Hexamethylindanopyran to its specific G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade. This process converts the chemical signal into an electrical signal that is sent to the brain.

The generalized pathway is as follows:

- **Binding:** The odorant molecule binds to an Olfactory Receptor (OR).
- **G-Protein Activation:** The activated OR activates a G-protein (Golf).
- **Adenylate Cyclase Activation:** The G-protein activates the enzyme adenylate cyclase III.
- **cAMP Production:** Adenylate cyclase converts ATP to cyclic AMP (cAMP).

- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- Depolarization: The influx of cations ( $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) through the CNG channels depolarizes the neuron's membrane, generating an action potential.
- Signal to Brain: This electrical signal is transmitted along the axon to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.



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*Generalized Olfactory Signaling Cascade.*

## Conclusion

(4S,7R)-Hexamethylindanopyran is a commercially significant fragrance ingredient whose desirable musk odor is intrinsically linked to its specific stereochemistry. Its physicochemical properties, such as high lipophilicity and low water solubility, influence its formulation and environmental behavior. The synthesis and analysis of this specific isomer require sophisticated techniques, including asymmetric catalysis and chiral chromatography, to ensure purity and potency. The molecule's mechanism of action through the olfactory signaling pathway highlights the precise structure-activity relationship that governs the sense of smell, making it a subject of continued interest in both industrial and academic research.

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